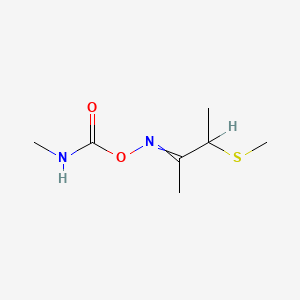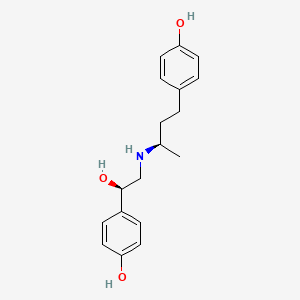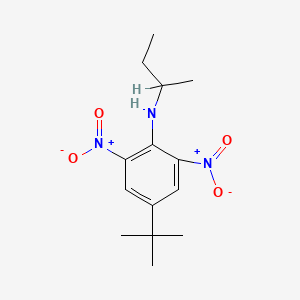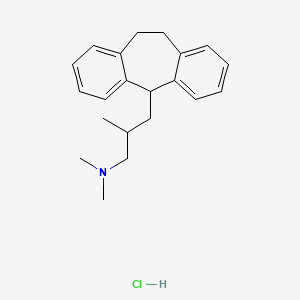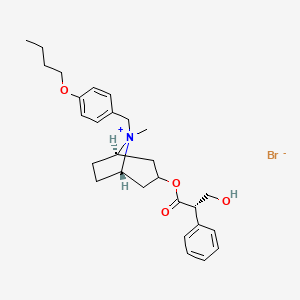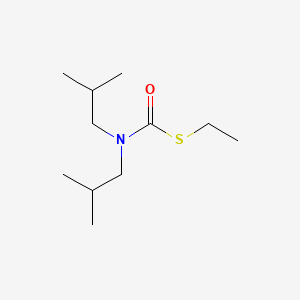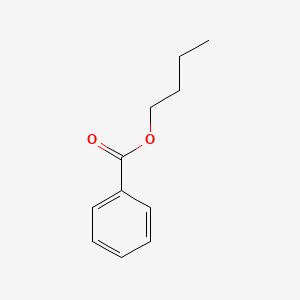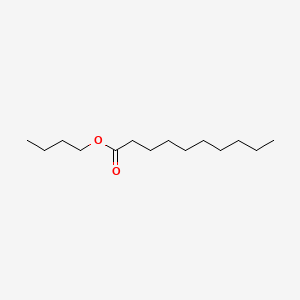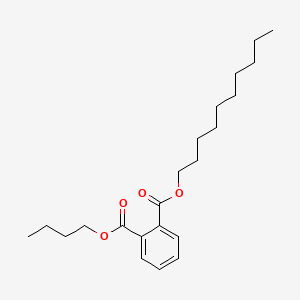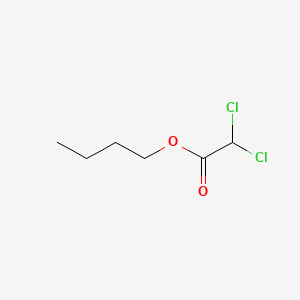
4-amino-N-(2-feniletil)bencenosulfonamida
Descripción general
Descripción
C7280948 es un inhibidor selectivo y potente de la proteína arginina metiltransferasa 1 (PRMT1). PRMT1 es una enzima que cataliza la metilación de residuos de arginina en histonas y proteínas no histónicas, jugando un papel crucial en varios procesos biológicos, incluyendo la regulación de la expresión genética, la transducción de señales y la reparación del ADN . C7280948 tiene un valor de IC50 de 12,75 μM, lo que indica su efectividad en la inhibición de PRMT1 .
Aplicaciones Científicas De Investigación
C7280948 tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto de herramienta para estudiar el papel de PRMT1 en varios procesos bioquímicos.
Biología: Los investigadores utilizan C7280948 para investigar los efectos de la inhibición de PRMT1 en las funciones celulares, incluyendo la expresión genética y la transducción de señales.
Medicina: C7280948 se está explorando como un posible agente terapéutico para el tratamiento de cánceres dependientes de hormonas, como el cáncer de mama y el cáncer de próstata, debido a su capacidad para inhibir PRMT1 .
Industria: El compuesto se utiliza en el desarrollo de nuevos fármacos y estrategias terapéuticas que se dirigen a PRMT1
Mecanismo De Acción
C7280948 ejerce sus efectos al inhibir selectivamente PRMT1. PRMT1 cataliza la transferencia de grupos metilo desde la S-adenosilmetionina a los residuos de arginina en las proteínas diana. Al inhibir PRMT1, C7280948 previene la metilación de estas proteínas, lo que lleva a alteraciones en la expresión genética, la transducción de señales y otros procesos celulares. Los objetivos moleculares y las vías involucradas incluyen histonas y proteínas no histónicas que son sustratos de PRMT1 .
Métodos De Preparación
La síntesis de C7280948 implica varios pasos, comenzando con la preparación de compuestos intermedios. La ruta sintética típicamente incluye los siguientes pasos:
Formación de la estructura central: La estructura central de C7280948 se sintetiza a través de una serie de reacciones, incluyendo condensación, ciclización y modificaciones de grupos funcionales.
Introducción de grupos funcionales: Se introducen grupos funcionales específicos a la estructura central para mejorar la actividad del compuesto y su selectividad hacia PRMT1.
Purificación y caracterización: El producto final se purifica utilizando técnicas como la cromatografía en columna y se caracteriza utilizando métodos espectroscópicos como la RMN y la espectrometría de masas
Análisis De Reacciones Químicas
C7280948 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en C7280948, lo que potencialmente altera su actividad.
Sustitución: Las reacciones de sustitución se pueden utilizar para introducir diferentes grupos funcionales, mejorando las propiedades del compuesto
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio, y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados.
Comparación Con Compuestos Similares
C7280948 es único debido a su alta selectividad y potencia hacia PRMT1. Los compuestos similares incluyen otros inhibidores de PRMT1, como:
MS023: Otro inhibidor selectivo de PRMT1 con una estructura química diferente.
GSK3368715: Un inhibidor dual de PRMT1 y PRMT5, mostrando una actividad más amplia en comparación con C7280948.
EPZ020411: Un inhibidor selectivo de PRMT6, destacando la especificidad de C7280948 hacia PRMT1 .
C7280948 destaca por su inhibición específica de PRMT1, lo que lo convierte en una herramienta valiosa para estudiar el papel de esta enzima en varios procesos biológicos y su potencial como objetivo terapéutico.
Propiedades
IUPAC Name |
4-amino-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWZPUPRVIECEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356803 | |
| Record name | 4-amino-N-(2-phenylethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587850-67-7 | |
| Record name | 4-amino-N-(2-phenylethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
